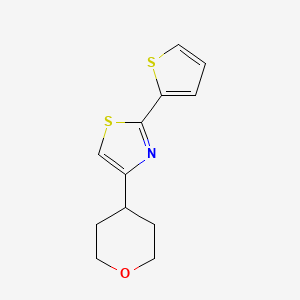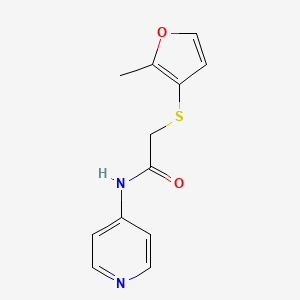
4-(Oxan-4-yl)-2-thiophen-2-yl-1,3-thiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(Oxan-4-yl)-2-thiophen-2-yl-1,3-thiazole is a synthetic compound that has gained attention in the scientific community due to its potential applications in various fields, including medicine, agriculture, and material science. This compound has a unique structure that makes it an interesting target for researchers to study its properties and potential uses.
Mecanismo De Acción
The mechanism of action of 4-(Oxan-4-yl)-2-thiophen-2-yl-1,3-thiazole varies depending on its application. In medicine, this compound has been shown to inhibit the activity of certain enzymes involved in cancer cell growth, leading to cell death. In agriculture, it selectively targets certain pests and weeds by disrupting their cellular processes.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-(Oxan-4-yl)-2-thiophen-2-yl-1,3-thiazole also vary depending on its application. In medicine, this compound has been shown to induce cell death in cancer cells, while having minimal effects on healthy cells. In agriculture, it selectively targets pests and weeds, leading to their death without affecting the surrounding environment.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The advantages of using 4-(Oxan-4-yl)-2-thiophen-2-yl-1,3-thiazole in lab experiments include its unique structure, which allows for the synthesis of new materials with unique properties, as well as its potential applications in medicine and agriculture. However, the limitations include the complex synthesis process, which requires expertise in organic chemistry, as well as the potential toxicity of this compound.
Direcciones Futuras
There are several future directions for research on 4-(Oxan-4-yl)-2-thiophen-2-yl-1,3-thiazole. In medicine, further studies are needed to determine its potential as an anticancer agent and its mechanism of action. In agriculture, more research is needed to determine its efficacy as a herbicide and insecticide, as well as its potential environmental impact. In material science, new materials can be synthesized using 4-(Oxan-4-yl)-2-thiophen-2-yl-1,3-thiazole as a building block, leading to the development of new technologies with unique properties.
Métodos De Síntesis
The synthesis of 4-(Oxan-4-yl)-2-thiophen-2-yl-1,3-thiazole involves a multi-step process that requires expertise in organic chemistry. The most common method involves the reaction of 2-aminothiophenol with 2-bromo-4-(oxan-4-yl)thiazole in the presence of a suitable base, such as potassium carbonate or sodium hydride. The resulting product is then purified and characterized using various analytical techniques, including NMR spectroscopy and mass spectrometry.
Aplicaciones Científicas De Investigación
The unique structure of 4-(Oxan-4-yl)-2-thiophen-2-yl-1,3-thiazole makes it an interesting target for scientific research in various fields. In medicine, this compound has shown potential as an anticancer agent due to its ability to inhibit the growth of cancer cells. It has also been studied for its potential use as an antibacterial and antifungal agent.
In agriculture, 4-(Oxan-4-yl)-2-thiophen-2-yl-1,3-thiazole has been studied for its potential use as a herbicide and insecticide. Its unique structure allows it to selectively target certain pests and weeds, making it a promising alternative to traditional chemical pesticides.
In material science, this compound has been studied for its potential use as a building block for the synthesis of new materials with unique properties, such as conductivity and fluorescence.
Propiedades
IUPAC Name |
4-(oxan-4-yl)-2-thiophen-2-yl-1,3-thiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13NOS2/c1-2-11(15-7-1)12-13-10(8-16-12)9-3-5-14-6-4-9/h1-2,7-9H,3-6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFEUWHRXHRBTAT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1C2=CSC(=N2)C3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13NOS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(Oxan-4-yl)-2-thiophen-2-yl-1,3-thiazole | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-[[1-(cyclopropylmethyl)tetrazol-5-yl]methyl]bicyclo[3.1.0]hexane-6-carboxamide](/img/structure/B7632971.png)
![[4-[(2-Methylfuran-3-yl)sulfanylmethyl]phenyl]methanol](/img/structure/B7632977.png)
![5-(2,3-dimethoxyphenyl)-N-[(2-methyl-1,3-thiazol-4-yl)methyl]-1,3,4-oxadiazol-2-amine](/img/structure/B7632985.png)
![4-[(2-Methylfuran-3-yl)sulfanylmethyl]-2-(methylsulfonylmethyl)-1,3-thiazole](/img/structure/B7632990.png)
![6-methyl-N-[2-(5-methyl-1,3-thiazol-2-yl)ethyl]pyridin-2-amine](/img/structure/B7633003.png)
![1-[(3-ethyl-1H-1,2,4-triazol-5-yl)methyl]-4-(4-fluorophenyl)-1,4-diazepane](/img/structure/B7633004.png)
![2-Methyl-2-(1-methylpyrazol-4-yl)-4-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]morpholine](/img/structure/B7633007.png)

![N-[2-(methylsulfinylmethyl)phenyl]pyridine-2-carboxamide](/img/structure/B7633018.png)
![6-methyl-N-[(5-methylpyridin-3-yl)methyl]pyridin-2-amine](/img/structure/B7633026.png)


![1-(1,5-dimethylpyrazol-3-yl)-3-[(2R)-1-hydroxy-3-phenylpropan-2-yl]urea](/img/structure/B7633061.png)